Cas no 2228573-64-4 (3-hydroxy-3-(quinolin-7-yl)propanenitrile)

3-hydroxy-3-(quinolin-7-yl)propanenitrile 化学的及び物理的性質
名前と識別子
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- 3-hydroxy-3-(quinolin-7-yl)propanenitrile
- β-Hydroxy-7-quinolinepropanenitrile
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- インチ: 1S/C12H10N2O/c13-6-5-12(15)10-4-3-9-2-1-7-14-11(9)8-10/h1-4,7-8,12,15H,5H2
- InChIKey: CNAUNDARMNDJRR-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC2C=CC=NC=2C=1)(O)CC#N
3-hydroxy-3-(quinolin-7-yl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1759069-1.0g |
3-hydroxy-3-(quinolin-7-yl)propanenitrile |
2228573-64-4 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1759069-0.1g |
3-hydroxy-3-(quinolin-7-yl)propanenitrile |
2228573-64-4 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1759069-0.25g |
3-hydroxy-3-(quinolin-7-yl)propanenitrile |
2228573-64-4 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1759069-0.05g |
3-hydroxy-3-(quinolin-7-yl)propanenitrile |
2228573-64-4 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1759069-5g |
3-hydroxy-3-(quinolin-7-yl)propanenitrile |
2228573-64-4 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1759069-5.0g |
3-hydroxy-3-(quinolin-7-yl)propanenitrile |
2228573-64-4 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1759069-2.5g |
3-hydroxy-3-(quinolin-7-yl)propanenitrile |
2228573-64-4 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1759069-10.0g |
3-hydroxy-3-(quinolin-7-yl)propanenitrile |
2228573-64-4 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1759069-0.5g |
3-hydroxy-3-(quinolin-7-yl)propanenitrile |
2228573-64-4 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1759069-10g |
3-hydroxy-3-(quinolin-7-yl)propanenitrile |
2228573-64-4 | 10g |
$4236.0 | 2023-09-20 |
3-hydroxy-3-(quinolin-7-yl)propanenitrile 関連文献
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
3-hydroxy-3-(quinolin-7-yl)propanenitrileに関する追加情報
3-Hydroxy-3-(Quinolin-7-Yl)Propanenitrile: A Comprehensive Overview
The compound with CAS No. 2228573-64-4, commonly referred to as 3-hydroxy-3-(quinolin-7-yl)propanenitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a quinoline ring system with a hydroxynitrile functional group. The quinoline moiety, a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, is known for its versatility in chemical reactions and applications. The hydroxynitrile group, on the other hand, introduces additional reactivity and potential for functionalization.
Recent studies have highlighted the potential of 3-hydroxy-3-(quinolin-7-yl)propanenitrile in various applications, particularly in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its role as a precursor for the synthesis of novel π-conjugated systems, which are crucial in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The quinoline core provides excellent electron-withdrawing properties, while the hydroxynitrile group enhances solubility and stability, making this compound an ideal candidate for such applications.
In addition to its electronic properties, 3-hydroxy-3-(quinolin-7-yl)propanenitrile has also been investigated for its potential in drug discovery. The quinoline moiety is well-known for its pharmacological activity, and the addition of the hydroxynitrile group further expands its bioavailability and targeting capabilities. Recent studies have demonstrated that this compound exhibits promising anti-inflammatory and antioxidant properties, making it a valuable lead compound for the development of new therapeutic agents.
The synthesis of 3-hydroxy-3-(quinolin-7-yl)propanenitrile typically involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the nucleophilic substitution of an appropriate quinoline derivative with a cyanohydrin reagent. This method not only ensures the formation of the desired product but also allows for further functionalization to tailor the molecule's properties for specific applications.
From a structural standpoint, 3-hydroxy-3-(quinolin-7-yl)propanenitrile exhibits a high degree of symmetry and conjugation, which significantly influences its electronic properties. The quinoline ring system contributes to strong absorption bands in the ultraviolet-visible spectrum, while the hydroxynitrile group introduces additional electronic transitions that enhance the molecule's photoreactivity. These characteristics make it an attractive candidate for use in light-responsive materials and sensors.
Moreover, recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of 3-hydroxy-3-(quinolin-7-y1l)propanenitrile. By employing density functional theory (DFT) calculations, scientists have been able to predict its frontier molecular orbitals and assess its potential for participation in various chemical transformations. These computational studies have not only validated experimental findings but also provided valuable guidance for optimizing synthesis routes and exploring new applications.
In conclusion, 3-hydroxy-3-(quinolin-7-y1l)propanenitrile is a versatile compound with a wide range of potential applications in chemistry and materials science. Its unique structure, combined with recent advances in synthesis and computational methods, positions it as a key player in the development of next-generation materials and pharmaceuticals. As research continues to uncover new insights into its properties and capabilities, this compound is poised to make significant contributions to various scientific disciplines.
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